N'-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(propan-2-yl)ethanediamide
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Overview
Description
N'-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(propan-2-yl)ethanediamide is a synthetic organic compound with potential applications in various fields including medicinal chemistry and materials science. This compound is characterized by its complex molecular structure, which includes a thiophene ring and a sulfonyl group, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(propan-2-yl)ethanediamide involves several steps, typically starting with the preparation of intermediate compounds. The reaction typically involves the following steps:
Thiophene Functionalization: : Introduction of the thiophene moiety through reactions such as halogenation or metallation.
Sulfonylation: : Incorporation of the 4-methylbenzenesulfonyl group via sulfonation reactions using reagents like chlorosulfonic acid.
Amidation: : Formation of the ethanediamide structure through amidation reactions, possibly using reagents such as ethylenediamine and isopropylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using continuous flow processes to ensure consistent quality and yield. The use of automated reactors and stringent purification techniques, such as crystallization and chromatography, would be essential to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The thiophene ring can undergo oxidation reactions, which may result in the formation of sulfoxides or sulfones.
Reduction: : Reduction of the sulfonyl group can yield sulfide derivatives.
Substitution: : Electrophilic or nucleophilic substitutions can occur on the thiophene ring or the sulfonyl group, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Common reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Conditions vary, but could include halogenating agents or nucleophiles like Grignard reagents.
Major Products
The major products from these reactions include various oxidized or reduced forms of the original compound, as well as a range of substituted derivatives that could display different chemical or physical properties.
Scientific Research Applications
N'-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(propan-2-yl)ethanediamide has garnered interest in several research domains:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Medicine: : Investigated for its potential therapeutic effects, particularly as an anti-inflammatory or anticancer agent.
Industry: : Used in the development of advanced materials, such as polymers or coatings, owing to its unique chemical properties.
Mechanism of Action
The compound's mechanism of action depends largely on its specific application. In medicinal chemistry, it may interact with molecular targets like enzymes or receptors, modulating their activity. The presence of the sulfonyl and thiophene groups may play critical roles in binding interactions with biological macromolecules, influencing pathways involved in inflammation, cell proliferation, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
N,N'-diethyl-1,3-bis(3-thienyl)propanediamine
N'-(4-methylbenzenesulfonyl)-N,N'-dimethylthiourea
N'-[2-(2-thienyl)ethyl]-N-methylbenzenesulfonamide
Unique Aspects
Compared to these similar compounds, N'-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(propan-2-yl)ethanediamide stands out due to its specific combination of functional groups and the isopropyl substitution on the ethanediamide backbone, which may result in distinct chemical reactivity and biological activity profiles.
Properties
IUPAC Name |
N-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]-N'-propan-2-yloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-12(2)20-18(22)17(21)19-11-16(15-5-4-10-25-15)26(23,24)14-8-6-13(3)7-9-14/h4-10,12,16H,11H2,1-3H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIGMNWFRZBPJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NC(C)C)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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